![molecular formula C14H15NO3S B2528011 (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide CAS No. 1421586-53-9](/img/structure/B2528011.png)
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been found to have biochemical and physiological effects that make it a promising candidate for further study.
Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds related to (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide have been extensively studied, indicating their significance in chemical synthesis and the development of novel materials. For instance, Pevzner et al. (2021) explored the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to the formation of various dihydrothiopyrano and dihydrothieno furan systems, showcasing the compound's utility in synthesizing complex chemical structures (Pevzner, 2021). Similarly, Jeon and Lee (2008) reported on the synthesis of indenothiophenes and indenofurans with an acrylic acid unit through an aldol-type reaction, further highlighting the compound's versatility in chemical reactions (Jeon & Lee, 2008).
Antiviral Research
Lee et al. (2017) discovered a novel chemical compound closely related to (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide, which suppresses the enzymatic activities of SARS coronavirus helicase, showcasing potential antiviral applications. This compound demonstrated inhibitory effects on ATP hydrolysis and DNA unwinding, crucial for viral replication, without significant cytotoxicity (Lee et al., 2017).
Enzymatic Studies
The compound has also been a subject of study in enzymatic reactions. Jimenez et al. (2019) reported on the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, which resulted in the production of (R)-2-cyano-3-(furan-2-yl)propanamide. This study illustrates the compound's relevance in exploring biological transformations and the synthesis of stereochemically complex molecules (Jimenez et al., 2019).
Materials Science
The reactivity of furan and thiophene derivatives, including those related to (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide, has implications in materials science. For example, Zhao et al. (2009) developed a palladium-catalyzed direct alkenation of thiophenes and furans, facilitating the synthesis of mono-alkenylated products. This method opens pathways for creating materials with specific electronic properties (Zhao et al., 2009).
Food Safety Research
Anese et al. (2013) discussed the mitigation of acrylamide and furanic compounds in food, providing a broader context to the relevance of (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide in studying potentially carcinogenic compounds. Their work covers interventions to reduce these compounds in commercial foods, highlighting the importance of research into related compounds for food safety (Anese et al., 2013).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-12(13-4-2-10-19-13)7-8-15-14(17)6-5-11-3-1-9-18-11/h1-6,9-10,12,16H,7-8H2,(H,15,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGWPVZFZSWUNH-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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